molecular formula C10H17ClFNO4S B12309722 rac-tert-butyl (3R,5S)-3-(chlorosulfonyl)-5-fluoropiperidine-1-carboxylate

rac-tert-butyl (3R,5S)-3-(chlorosulfonyl)-5-fluoropiperidine-1-carboxylate

Cat. No.: B12309722
M. Wt: 301.76 g/mol
InChI Key: JFTDDXBNWGKZJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“rac-tert-butyl (3R,5S)-3-(chlorosulfonyl)-5-fluoropiperidine-1-carboxylate” is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-tert-butyl (3R,5S)-3-(chlorosulfonyl)-5-fluoropiperidine-1-carboxylate” typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the fluorine atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“rac-tert-butyl (3R,5S)-3-(chlorosulfonyl)-5-fluoropiperidine-1-carboxylate” can undergo various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, potentially forming a simpler piperidine derivative.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield an amide derivative, while reduction may yield a simpler piperidine compound.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of biological pathways and mechanisms.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “rac-tert-butyl (3R,5S)-3-(chlorosulfonyl)-5-fluoropiperidine-1-carboxylate” would depend on its specific interactions with molecular targets. This may involve binding to receptors, inhibition of enzymes, or modulation of signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl (3R,5S)-3-(chlorosulfonyl)-5-fluoropiperidine-1-carboxylate: A similar compound without the racemic mixture.

    tert-butyl (3R,5S)-3-(chlorosulfonyl)-5-chloropiperidine-1-carboxylate: A compound with a chlorine atom instead of fluorine.

    tert-butyl (3R,5S)-3-(chlorosulfonyl)-5-methylpiperidine-1-carboxylate: A compound with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom and the specific stereochemistry (3R,5S) may confer unique properties to “rac-tert-butyl (3R,5S)-3-(chlorosulfonyl)-5-fluoropiperidine-1-carboxylate”, such as increased stability, specific binding affinity, or distinct reactivity compared to similar compounds.

Properties

Molecular Formula

C10H17ClFNO4S

Molecular Weight

301.76 g/mol

IUPAC Name

tert-butyl 3-chlorosulfonyl-5-fluoropiperidine-1-carboxylate

InChI

InChI=1S/C10H17ClFNO4S/c1-10(2,3)17-9(14)13-5-7(12)4-8(6-13)18(11,15)16/h7-8H,4-6H2,1-3H3

InChI Key

JFTDDXBNWGKZJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)S(=O)(=O)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.